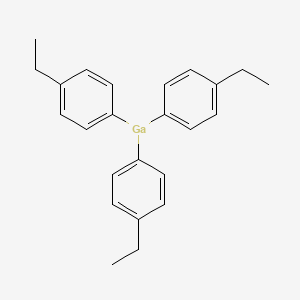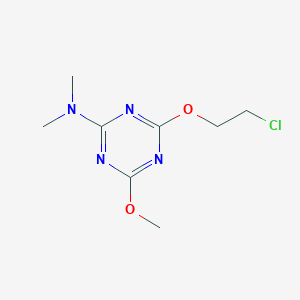
4-(2-Chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine typically involves the reaction of 2-chloroethanol with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the triazine ring, replacing one of the chlorine atoms. The resulting intermediate is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Typically, the reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, dimethylamine, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted triazines, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
4-(2-Chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)-4,6-dimethoxy-1,3,5-triazine: Similar structure but with two methoxy groups.
2-(2-Chloroethoxy)-4,6-dimethyl-1,3,5-triazine: Similar structure but with two methyl groups.
2-(2-Chloroethoxy)-4,6-diamino-1,3,5-triazine: Similar structure but with two amino groups.
Uniqueness
4-(2-Chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62626-97-5 |
|---|---|
Molecular Formula |
C8H13ClN4O2 |
Molecular Weight |
232.67 g/mol |
IUPAC Name |
4-(2-chloroethoxy)-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H13ClN4O2/c1-13(2)6-10-7(14-3)12-8(11-6)15-5-4-9/h4-5H2,1-3H3 |
InChI Key |
QLAMKJCWTDJXQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)OCCCl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


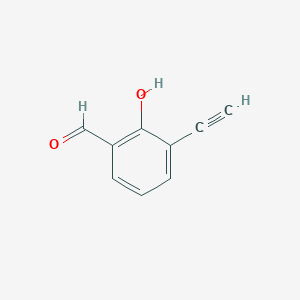
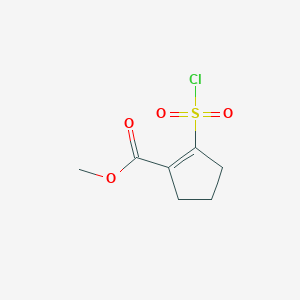

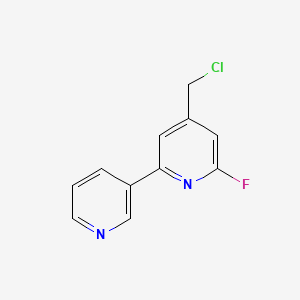
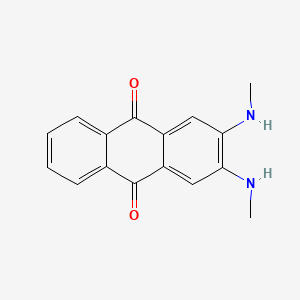

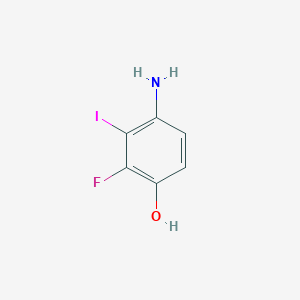
![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13147008.png)
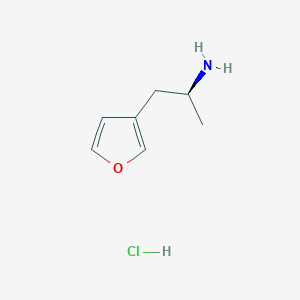
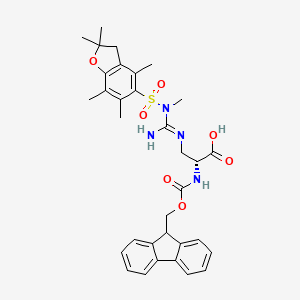
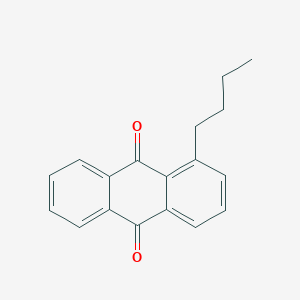
![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)

